1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
1-Methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a carboxamide moiety. The thieno[2,3-c]pyrazole scaffold is notable for its broad biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The trifluoromethyl (-CF₃) group at the 3-position enhances metabolic stability and lipophilicity, while the N-propyl carboxamide side chain modulates solubility and target interaction.
Synthetic routes for analogous thienopyrazole carboxamides often involve condensation reactions of pyrazole precursors with activated carboxylic acid derivatives. For example, 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide was synthesized via sodium ethoxide-mediated cyclization in ethanol-dioxane, achieving a 70% yield . Such methods highlight the versatility of pyrazole intermediates in generating diverse derivatives.
Properties
IUPAC Name |
1-methyl-N-propyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3OS/c1-3-4-15-9(18)7-5-6-8(11(12,13)14)16-17(2)10(6)19-7/h5H,3-4H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWAKYQXSJVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted thiophenes and hydrazines.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
N-alkylation:
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is with a molecular weight of 291.29 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the thieno[2,3-c]pyrazole scaffold. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. A notable study indicated that certain pyrazole derivatives exhibited significant growth inhibition percentages against multiple cancer types, suggesting that modifications to the thieno[2,3-c]pyrazole structure could enhance its efficacy against tumors .
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| MDA-MB-231 | 56.53 |
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for their antimicrobial activities. Research has shown that these compounds can exhibit significant antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the thieno[2,3-c]pyrazole framework followed by functionalization at the carboxamide position. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve yields and reduce reaction times .
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : As discussed, its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria and fungi.
- Inflammatory Disorders : Compounds with similar scaffolds have been investigated for anti-inflammatory effects, indicating a possible avenue for research into inflammatory diseases.
Case Studies and Research Insights
Several studies have documented the effectiveness of thieno[2,3-c]pyrazole derivatives in various biological assays:
- Anticancer Activity : A study demonstrated that specific modifications to the pyrazole ring significantly enhanced anticancer activity against breast and ovarian cancer cell lines .
- Antimicrobial Evaluation : Another research effort focused on a series of pyrazole derivatives that showed promising antifungal activity against dermatophytes and yeasts .
These findings support the notion that further exploration of this compound could yield valuable insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations in related compounds include substitutions on the pyrazole ring, the carboxamide side chain, and fused thiophene rings. Below is a comparative analysis of physicochemical and synthetic data (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations
- Substituent Impact on Yield : Chlorinated derivatives (e.g., 3a–3e) exhibit moderate yields (62–71%), while sulfonamide analogs (e.g., 4p–4r) show lower yields (50–76%) due to steric hindrance during coupling .
- Melting Points : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase melting points (e.g., 3b: 171–172°C) compared to alkyl-substituted analogs (3c: 123–125°C) .
- Biological Activity: Thieno[2,3-c]pyrazoles with -CF₃ and carboxamide groups demonstrate enhanced antifungal activity, likely due to improved membrane penetration .
Biological Activity
1-Methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS Number: 477886-38-7) is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F3N3OS, with a molecular weight of 291.29 g/mol. The structure features a thieno[2,3-c]pyrazole core, which is known for its diverse biological properties, enhanced by the presence of a trifluoromethyl group that contributes to its stability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer pathways, which may contribute to its anticancer properties.
- Receptor Modulation : It interacts with receptors that are crucial in inflammatory responses and cancer progression, potentially modulating their activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and may be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives, including this compound, for their anti-inflammatory and anticancer activities. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against cancer cell lines and modulated inflammatory pathways effectively .
- Mechanistic Insights : Research into the mechanism of action revealed that the trifluoromethyl group enhances binding affinity to target enzymes and receptors, which is critical for its biological efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with condensation between a pyrazole-carbaldehyde derivative and a thienopyrazole-carboxylic acid. Key steps include:
- Condensation : Use of catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
- Purification : Recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
- Critical Factors : Solvent choice, temperature (optimized at 60–80°C for condensation), and stoichiometric ratios (1:1.2 for aldehyde:acid) significantly affect yield (reported 60–75%) .
Q. Which spectroscopic and computational techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and confirm regiochemistry of the thienopyrazole core .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 362.1) and isotopic patterns for trifluoromethyl groups .
- X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular interactions (e.g., hydrogen bonding between amide groups) inform crystal packing .
Q. How can researchers optimize solubility and stability for in vitro bioactivity assays?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Solubility in aqueous buffers (pH 7.4) is typically <50 µM, necessitating pre-dissolution in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and UV light. LC-MS monitors hydrolytic degradation (amide bond cleavage) or oxidation (thienopyrazole ring) .
Advanced Research Questions
Q. What computational strategies can predict and resolve contradictions in reported biological activity data?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite to identify binding modes conflicting with experimental IC₅₀ values .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess dynamic interactions and explain discrepancies (e.g., off-target effects due to flexible propylamide side chains) .
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity variations .
Q. How can reaction pathways be optimized using computational chemistry to reduce trial-and-error synthesis?
- Methodological Answer :
- Reaction Mechanism Studies : Employ density functional theory (DFT, B3LYP/6-31G*) to map energy profiles for key steps (e.g., cyclization or trifluoromethylation). Transition state analysis identifies rate-limiting steps .
- In Silico Screening : Use Gaussian or ORCA to evaluate substituent effects on reaction feasibility (e.g., electron-withdrawing groups accelerate thienopyrazole ring closure) .
- Automated Platforms : Integrate computational data with robotic synthesis (e.g., Chemspeed or Festo systems) to test predicted conditions, reducing optimization time by ~40% .
Q. What experimental approaches can elucidate the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- Hepatocyte Assays : Incubate with primary human hepatocytes (37°C, 5% CO₂) and quantify parent compound depletion via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4) assess metabolic interference .
- Reactive Metabolite Screening : Use glutathione (GSH) trapping and high-resolution mass spectrometry to detect electrophilic intermediates (e.g., epoxides or quinones) .
- In Vivo PK/PD : Administer to rodent models (IV/PO routes) and measure plasma half-life (t₁/₂), volume of distribution (Vd), and AUC (area under the curve) to correlate exposure with toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
